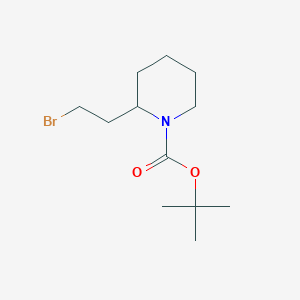
Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Overview
Description
Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, also known as FUB-144, is a synthetic cannabinoid. The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The molecular formula of the compound is C11H17F3N2O, and it has a molecular weight of 250.26 g/mol.Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic profile of drug candidates. It’s often used in the synthesis of biologically active compounds with potential therapeutic applications . For instance, derivatives of pyrrolidine have been explored for their selectivity and activity as inverse agonists of nuclear hormone receptors involved in autoimmune diseases .
Selective Androgen Receptor Modulators (SARMs)
Modifications of the pyrrolidine structure have led to the development of selective androgen receptor modulators, which are optimized for treating conditions like muscle wasting and osteoporosis. The trifluoromethyl group in this compound could potentially increase its binding affinity and selectivity towards androgen receptors .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles of drug candidates. This is crucial in the design of enantioselective drugs that require specific spatial orientation for binding to proteins .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, it provides an efficient way to explore pharmacophore space. This is particularly important in the early stages of drug design, where multiple analogs are synthesized to determine the most effective pharmacophore .
Modulation of Physicochemical Properties
The introduction of heteroatomic fragments like pyrrolidine into drug molecules is a strategic approach to modify their physicochemical properties. This can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are essential for the success of a drug in clinical trials .
Treatment of Autoimmune Diseases
Compounds containing the pyrrolidine scaffold have been investigated for their role in treating autoimmune diseases. By targeting specific receptors or pathways, these compounds can modulate the immune response and provide therapeutic benefits .
Structural Diversity in Heterocyclic Chemistry
The non-planarity and pseudorotation phenomenon of the pyrrolidine ring contribute to increased three-dimensional coverage, allowing for greater structural diversity in heterocyclic chemistry. This is beneficial for discovering novel compounds with unique biological activities .
Bioactive Molecule Synthesis
The pyrrolidine ring is often included in the synthesis of bioactive molecules due to its contribution to the stereochemistry of the molecule. It can influence the steric factors that affect biological activity, playing a key role in the structure-activity relationship (SAR) of the studied compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The design of new molecules often involves studying the binding conformation of similar compounds, which can be influenced by environmental factors .
properties
IUPAC Name |
pyrrolidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-6-16(7-4-8)10(17)9-2-1-5-15-9/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONLPGSRNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



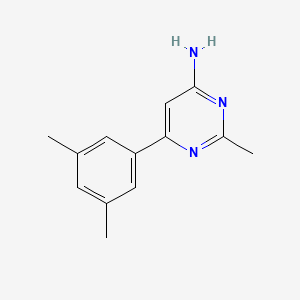
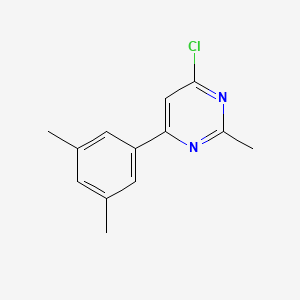
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)
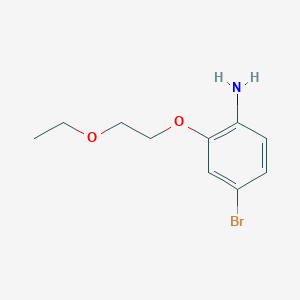
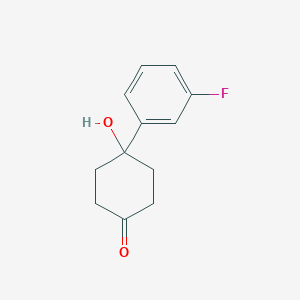
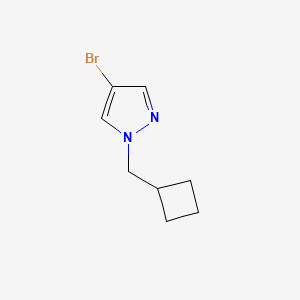
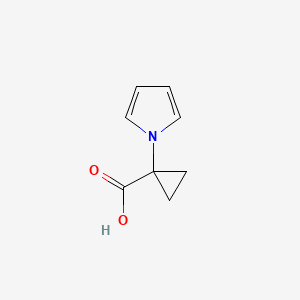
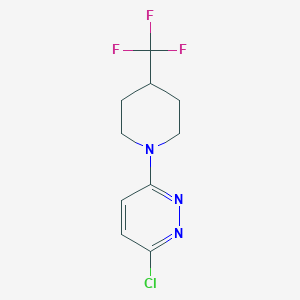
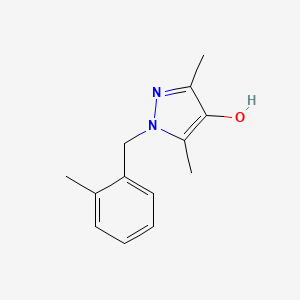
![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)
